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Erythro-3-Methylglutamic acid

Cat. No.: B1579468
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

Erythro-3-Methylglutamic acid is a stereoisomer of the glutamate derivative 3-methylglutamic acid. It is of significant interest in neuropharmacological research, particularly as a tool for studying the excitatory amino acid transporter (EAAT) system . Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters are critical for terminating synaptic transmission and maintaining low extracellular glutamate concentrations . The closely related compound, threo-3-methylglutamic acid (T3MG), has been pharmacologically characterized as a selective inhibitor of certain EAAT subtypes, specifically showing potent activity against the predominant EAAT2 and the cerebrally enriched EAAT4, while being a weak inhibitor of EAAT1 and EAAT3 . This selective profile makes such methylglutamate analogs valuable for dissecting the distinct physiological roles of different transporter subtypes in health and disease. Researchers can utilize this compound to probe glutamate transporter function and dysfunction, which is implicated in a range of neurological conditions such as stroke, amyotrophic lateral sclerosis (ALS), and epilepsy. The compound is supplied for research purposes only. It is the responsibility of the researcher to determine the compound's specific activity, selectivity, and mechanism of action for their experimental system. This product is strictly for laboratory research use and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Weight

161.16

Origin of Product

United States

Stereochemical Definition and Analytical Strategies for 3 Methylglutamic Acid Isomers

Absolute Configurations and Diastereomeric Relationships of Erythro- and Threo-3-Methylglutamic Acid

3-Methylglutamic acid possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are categorized into two pairs of enantiomers: the erythro and threo forms. The terms erythro and threo are used to describe the relative configuration of adjacent stereocenters. wiley-vch.de In a Fischer projection, if two identical or similar groups are on the same side of the carbon chain, it is termed erythro. Conversely, if they are on opposite sides, it is termed threo. wiley-vch.deaakash.ac.in

The four stereoisomers of 3-methylglutamic acid are:

(2S, 3S)-3-Methylglutamic acid

(2R, 3R)-3-Methylglutamic acid

(2S, 3R)-3-Methylglutamic acid

(2R, 3S)-3-Methylglutamic acid

The (2S, 3S) and (2R, 3R) isomers constitute one enantiomeric pair, while the (2S, 3R) and (2R, 3S) isomers form the other. The relationship between any erythro isomer and any threo isomer is that of diastereomers. chiralpedia.comlibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orgmsu.edu

The erythro designation typically corresponds to the (2S, 3R) and (2R, 3S) configurations, while the threo designation corresponds to the (2S, 3S) and (2R, 3R) configurations for 3-methylglutamic acid. ias.ac.in

Table 1: Stereoisomers of 3-Methylglutamic Acid and their Relationships

StereoisomerAbsolute ConfigurationRelationship to (2S, 3S)
Threo pair (2S, 3S)-
(2R, 3R)Enantiomer
Erythro pair (2S, 3R)Diastereomer
(2R, 3S)Diastereomer

Methodologies for Stereoisomer Resolution and Characterization in Research

The separation and characterization of the stereoisomers of 3-methylglutamic acid are crucial for studying their distinct biological activities. Various analytical techniques are employed for this purpose.

Chromatography is a fundamental technique for separating stereoisomers. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of amino acid enantiomers. mdpi.com This can be achieved through two main approaches: direct and indirect separation.

Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comrsc.org For amino acids like 3-methylglutamic acid, ion-exchange and reversed-phase CSPs are often effective. mdpi.com

Indirect Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. rsc.orgwikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. wikipedia.org

Gas Chromatography (GC): GC can also be used for stereoisomer separation, typically after derivatization to increase the volatility of the amino acids. The derivatized diastereomers can then be separated on a GC column. nih.gov

A study on the synthesis of 4-methylglutamic acid isomers reported their separation by anion-exchange chromatography. researchgate.net

Spectroscopic methods are essential for determining the absolute configuration of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation. While NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are different. ias.ac.in In the context of 3-methylglutaconic aciduria, a related metabolic disorder, ¹H-NMR spectroscopy of urine has been shown to distinguish between different isomers of metabolites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making it a valuable technique for their identification and for determining enantiomeric purity. For example, the L-erythro form of 4-substituted glutamic acid derivatives showed a positive Cotton effect on the CD spectrum. tandfonline.com

Vibrational Spectroscopy (Raman and SERS): Surface-Enhanced Raman Spectroscopy (SERS) has been used to characterize glutamic acid. mdpi.com While not a primary method for stereochemical assignment, it provides detailed structural information.

Chiral derivatization is a key strategy in the stereochemical analysis of amino acids, often used in conjunction with chromatographic methods. researchgate.net The process involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. rsc.orgwikipedia.org

Commonly used chiral derivatizing agents for amino acids include:

O-phthalaldehyde (OPA) in the presence of a chiral thiol: This reaction forms fluorescent diastereomeric adducts that can be separated by reversed-phase HPLC. This method has been successfully applied to glutamic acid analogues. nih.gov

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with amino acids to form diastereomers that can be separated by reversed-phase HPLC. acs.org

Mosher's reagent ((R)-MTPCl): This reagent is used to form diastereomeric amides, which can then be analyzed by GC/MS to determine the stereochemistry. nih.gov

The formation of these diastereomers allows for their separation and quantification using standard achiral chromatographic systems, providing a robust method for determining the enantiomeric composition of a sample. wikipedia.org

Table 2: Summary of Analytical Strategies

TechniquePrincipleApplication for 3-Methylglutamic Acid
HPLC (Chiral Stationary Phase) Differential interaction of enantiomers with a chiral column material. mdpi.comDirect separation of stereoisomers.
HPLC (Chiral Derivatization) Conversion of enantiomers into diastereomers, followed by separation on an achiral column. wikipedia.orgIndirect separation and quantification of stereoisomers.
Gas Chromatography Separation of volatile derivatives of stereoisomers. nih.govAnalysis of derivatized stereoisomers.
NMR Spectroscopy Distinguishing between diastereomers based on different chemical shifts. ias.ac.inStructural elucidation and confirmation of stereochemistry.
Circular Dichroism Measuring the differential absorption of circularly polarized light by enantiomers. tandfonline.comDetermination of absolute configuration and enantiomeric purity.

Biosynthesis and Metabolic Pathways of Erythro 3 Methylglutamic Acid

Endogenous Formation Pathways in Biological Systems

Erythro-3-methylglutamic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during ribosomal translation. Instead, it serves as a crucial building block in the biosynthesis of certain nonribosomal peptides (NRPs), which are a class of secondary metabolites often possessing potent biological activities. tandfonline.comnih.gov Notably, the (2S,3R) stereoisomer of 3-methylglutamic acid is a component of clinically relevant lipopeptide antibiotics such as daptomycin (B549167) and the calcium-dependent antibiotics (CDAs). nih.govresearchgate.netresearchgate.net

The biosynthesis of this compound begins with a common metabolite from the central metabolic network. Research has identified α-ketoglutarate, a key intermediate in the citric acid cycle, as the primary biosynthetic precursor. nih.govresearchgate.net

The transformation of α-ketoglutarate into (2S,3R)-3-methylglutamic acid involves a two-step enzymatic cascade:

Methylation: A methyltransferase enzyme catalyzes the addition of a methyl group to α-ketoglutarate. nih.govresearchgate.net

Transamination: The resulting methylated keto-acid undergoes transamination, where an amino group is added to form the final amino acid. nih.govresearchgate.net

This pathway has been elucidated through genetic and biochemical studies in antibiotic-producing bacteria like Streptomyces coelicolor (producer of CDA) and Streptomyces roseosporus (producer of daptomycin). nih.govresearchgate.net In these organisms, specific genes within the antibiotic biosynthetic gene clusters encode the necessary enzymes. Deletion of the methyltransferase gene, such as glmT in the CDA cluster, abolishes the production of 3-methylglutamic acid-containing antibiotics, leading to the incorporation of glutamate (B1630785) instead. nih.gov

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

PrecursorIntermediateProductEnzyme ClassSpecific Enzyme ExamplesSource Organism
α-Ketoglutarate(3R)-methyl-2-oxoglutarate(2S,3R)-3-Methylglutamic acidMethyltransferaseGlmT, DptI, LptIStreptomyces coelicolor, Streptomyces roseosporus
(3R)-methyl-2-oxoglutarate-(2S,3R)-3-Methylglutamic acidTransaminasePrimary metabolism transaminasesStreptomyces coelicolor

The critical methylation step is dependent on the universal methyl group donor, S-adenosylmethionine (SAM). nih.gov The enzymes responsible, such as GlmT and DptI, are SAM-dependent methyltransferases. nih.govresearchgate.net These enzymes bind both α-ketoglutarate and SAM, facilitating the transfer of a methyl group from SAM to the C3 position of α-ketoglutarate. nih.gov This reaction forms the intermediate (3R)-methyl-2-oxoglutarate. nih.gov This mechanism is a common strategy in nature for the post-translational or precursor modification of molecules. nih.gov

The biosynthesis of 3-methylglutamic acid is highly stereospecific, yielding the (2S,3R) isomer, which is essential for the biological activity of the final antibiotic product. nih.govresearchgate.net This stereochemical control is exerted at two key stages:

Enzymatic Methylation: The methyltransferase (e.g., GlmT) acts stereospecifically on α-ketoglutarate to produce only the (3R) enantiomer of methyl-2-oxoglutarate. nih.gov

Substrate Specificity of NRPS: The subsequent transamination yields (2S,3R)-3-methylglutamic acid. This specific isomer is then recognized and activated by the adenylation (A) domain of the corresponding nonribosomal peptide synthetase (NRPS) module. nih.govacs.org Studies have shown that the A-domain of the CDA peptide synthetase is specific for the (2S,3R)-stereoisomer and does not incorporate the (2S,3S) form. nih.gov This precise selection ensures that only the correct stereoisomer is integrated into the growing peptide chain. nih.govnih.gov

Intermediary Metabolism and Connection to Central Metabolic Networks

While the direct precursor for this compound in antibiotic biosynthesis is α-ketoglutarate, there are metabolic connections to branched-chain amino acid (BCAA) catabolism, particularly that of leucine (B10760876). nih.govnih.gov The catabolism of leucine produces key intermediates, and a metabolic disorder known as 3-methylglutaconic aciduria is characterized by the excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid, all of which are related to the leucine degradation pathway. nih.gov

Table 2: Comparison of Intermediates in Leucine Catabolism and 3-MeGlu Biosynthesis

PathwayKey IntermediateStructural FeatureMetabolic Role
Leucine Catabolism3-Methylglutaconyl-CoAMethylated, five-carbon dicarboxylic acid derivativeEnergy production, cholesterol synthesis
3-MeGlu Biosynthesis(2S,3R)-3-Methylglutamic acidMethylated, five-carbon dicarboxylic amino acidBuilding block for nonribosomal peptides

Once synthesized, this compound becomes part of the cell's free amino acid pool before its incorporation into a nonribosomal peptide. nih.gov Cellular amino acid pools are dynamic and can be compartmentalized, for instance, into cytosolic and vacuolar pools, as observed in organisms like yeast. nih.gov The composition of these pools is variable and responds to the metabolic state and nutrient availability. nih.govwikimedia.org

The synthesis of (2S,3R)-3-methylglutamic acid occurs prior to its assembly into the final antibiotic, indicating it exists, at least transiently, as a free amino acid. nih.gov It is then selectively sequestered from the amino acid pool by the specific adenylation domain of the NRPS machinery. nih.govnih.gov This process is distinct from ribosomal protein synthesis, which relies on a different set of aminoacyl-tRNA synthetases and charged tRNAs. The pool of non-proteinogenic amino acids is thus a critical resource for generating the structural diversity and biological activity of secondary metabolites. tandfonline.com

Enzymatic Interactions and Substrate Specificity of Erythro 3 Methylglutamic Acid

Role as Substrate or Inhibitor for Ligases and Peptidoglycan Modifying Enzymes

Erythro-3-methylglutamic acid has been identified as a substrate for the D-glutamate-adding enzyme (MurD ligase) from Escherichia coli. nih.gov This enzyme plays a crucial role in the cytoplasmic steps of peptidoglycan biosynthesis by catalyzing the ATP-dependent addition of D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govscience.gov

In a study evaluating twenty-four analogues of D-glutamic acid, D-erythro-3-methylglutamic acid was found to be one of the best substrates for the E. coli MurD ligase. nih.gov Its specific activity was second only to D-erythro-4-methylglutamic acid. The study highlighted a high degree of stereospecificity, as only the D-erythro isomers of methylglutamic acids were recognized as substrates by the enzyme. nih.gov This indicates that the spatial arrangement of the methyl group and the carboxyl groups is critical for binding and catalysis within the MurD active site.

The interaction involves the formation of a peptide bond between the amino acid and the UMA precursor, a reaction that proceeds through acyl-phosphate and tetrahedral intermediates. nih.gov The ability of this compound to act as a substrate demonstrates that the enzyme can tolerate a methyl substitution at the C3 position of the D-glutamate molecule. However, despite being a good substrate, it did not show significant inhibition of the incorporation of the natural substrate, D-glutamic acid. nih.gov

Table 1: Substrate Activity of D-Glutamic Acid Analogues with E. coli MurD Ligase

Compound Substrate Activity Rank Stereospecificity
D-erythro-4-methylglutamic acid 1 D-erythro isomer active
D-erythro-3-methylglutamic acid 2 D-erythro isomer active

Source: Adapted from Pratviel-Sosa et al., 1994. nih.gov

The peptidoglycan layer is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. researchgate.netatsu.edu The enzymes involved in its biosynthesis, particularly the Mur ligases (MurC, MurD, MurE, and MurF), are attractive targets for the development of new antibacterial agents because they are unique to prokaryotes. nih.govnih.gov

The MurD ligase specifically incorporates D-glutamic acid into the peptidoglycan precursor, a critical step in the formation of the peptide stem. nih.govucl.ac.uk The fact that D-erythro-3-methylglutamic acid can act as a substrate for MurD suggests that analogues of D-glutamate could potentially interfere with this vital pathway. nih.gov By competing with the natural substrate, such compounds could disrupt the normal synthesis of the cell wall, leading to weakened structural integrity and ultimately, bacterial cell death.

The high substrate specificity of MurD, as demonstrated by its preference for D-erythro isomers, provides a basis for the rational design of inhibitors. nih.govucl.ac.uk Compounds that can bind to the active site but cannot be incorporated or that lead to the formation of a non-functional peptidoglycan precursor could serve as effective antibacterial drugs. nih.gov Therefore, understanding the interaction between MurD and substrates like this compound is crucial for designing potent and selective inhibitors targeting bacterial cell wall biosynthesis. nih.gov

Modulation of Glutamine Synthetase Activity by 3-Methylglutamic Acid Stereoisomers

Glutamine synthetase, an essential enzyme in nitrogen metabolism, catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.govnih.gov While the enzyme primarily acts on L-glutamic acid, it also shows activity towards D-glutamic acid. Studies on the substrate specificity of glutamine synthetase have revealed a remarkable stereospecificity when presented with the four isomers of 3-methylglutamic acid.

Research has shown that only one of the four isomers, threo-β-methyl-D-glutamic acid, serves as a substrate for glutamine synthetase. acs.org The other three isomers—threo-L, erythro-D, and erythro-L—are not acted upon by the enzyme. acs.org This finding was consistent with predictions based on models of the enzyme's active site, which suggested that substitution of a methyl group at specific positions on the glutamic acid molecule would affect its ability to bind and be processed by the enzyme. acs.org

The high degree of stereospecificity observed provides valuable insights into the enzyme-substrate recognition mechanism of glutamine synthetase. acs.org The prevailing hypothesis suggests that substrates bind to the active site in an extended conformation. For D-glutamic acid, it is proposed that the threo-β-hydrogen atom occupies a position nearly equivalent to the α-hydrogen atom of the natural substrate, L-glutamic acid. acs.org

Therefore, substituting this specific hydrogen with a methyl group (as in threo-β-methyl-D-glutamic acid) does not lead to a loss of enzymatic activity. acs.org Conversely, methyl substitution at the other β-hydrogen positions on L-glutamic acid or the erythro-β-hydrogen position on D-glutamic acid results in a loss of susceptibility to the enzyme. acs.org These observations support a model where the spatial orientation of the substrate's carboxyl and amino groups is precisely arranged within the active site, and steric hindrance from a methyl group in an unfavorable position prevents proper binding and catalysis. acs.org

Competitive Inhibition Studies with Glutamate Mutase

Glutamate mutase is a coenzyme B12-dependent enzyme that catalyzes the reversible rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate. nih.gov This is a key step in the fermentation of glutamate by certain anaerobic bacteria like Clostridium cochlearium. nih.gov

Studies investigating the substrate specificity of glutamate mutase have shown that it is an unusually specific enzyme. ias.ac.in When the diastereomers of 3-methylglutamic acid (erythro and threo) were tested, neither was found to be a substrate for the enzyme. ias.ac.in Prolonged incubation with glutamate mutase did not result in any detectable rearrangement of these compounds. ias.ac.in

Despite not being substrates, both the erythro and threo isomers of 3-methylglutamic acid were found to be competitive inhibitors of glutamate mutase. ias.ac.in This indicates that both molecules are capable of binding to the active site of the enzyme, likely in a manner similar to the natural substrate, glutamate. However, once bound, they cannot achieve the correct conformation required for the subsequent carbon skeleton rearrangement to occur. ias.ac.in

Table 2: Inhibition of Glutamate Mutase by 3-Methylglutamic Acid Isomers

Compound Role Inhibition Type Kᵢ Value
This compound Inhibitor Competitive ~1.35 mM
threo-3-Methylglutamic acid Inhibitor Competitive ~1.35 mM

Source: Adapted from Williams et al. ias.ac.in

Binding Affinity and Lack of Substrate Turnover

Threo-3-Methylglutamic acid, a stereoisomer of the erythro form, is recognized as a potent inhibitor of the excitatory amino acid transporters EAAT2 and EAAT4. medchemexpress.com It interacts with these transporters with significant affinity but is not effectively transported, thus acting as a blocker of glutamate uptake. Studies have quantified this inhibitory action, demonstrating a concentration-dependent effect. For instance, (±)-threo-3-Methylglutamic acid inhibits glutamate uptake by rod outer segments with a half-maximal inhibitory concentration (IC50) of 38.35 µM. medchemexpress.com Further pharmacological data indicates its binding affinity (pKi) for various EAAT subtypes, highlighting its role as a competitive inhibitor. nih.gov In contrast, some studies have shown the erythro form to be inactive at EAAT1 and EAAT2 in certain experimental systems. scispace.com

Beyond transporters, methylglutamate analogues also inhibit key enzymes in amino acid metabolism. For example, γ-glutamylcysteine synthetase, a crucial enzyme in the glutathione (B108866) synthesis pathway, is markedly inhibited by both β-methylglutamate and γ-methylglutamate. ajinomoto.com.my This demonstrates that the presence of a methyl group on the glutamate structure can significantly interfere with enzymatic processing.

Table 1: Inhibitory Activity of Methylglutamic Acid Analogues

Target Enzyme/Transporter Inhibitor Reported Affinity/Inhibition
EAAT2/4 (±)-threo-3-Methylglutamic acid Potent Inhibitor
Rod Outer Segment Glutamate Uptake (±)-threo-3-Methylglutamic acid IC50 = 38.35 µM medchemexpress.com
EAATs (General) threo-3-methylglutamate pKi = 4.7 nih.gov
γ-Glutamylcysteine Synthetase β-Methylglutamate Significant Inhibitor ajinomoto.com.my
γ-Glutamylcysteine Synthetase γ-Methylglutamate Significant Inhibitor ajinomoto.com.my

Structural Basis of Inhibition by Methylglutamic Acid Analogues

The structural basis for the inhibition of enzymes by methylglutamic acid analogues can be understood from crystallographic studies of enzyme-inhibitor complexes. A key example is the inhibition of glutamate racemase (GluR), an enzyme that interconverts D- and L-glutamate and is a target for antibacterial drugs. nih.gov

Crystal structures of Streptococcus pyogenes GluR bound to the competitive inhibitor γ-2-naphthylmethyl-D-glutamate reveal the precise molecular interactions responsible for inhibition. nih.gov The inhibitor occupies the active site, which is located at the interface between the enzyme's two domains. nih.gov The inhibitor's glutamate moiety forms several hydrogen bonds with active site residues, mimicking the binding of the natural substrate. Crucially, the bulky naphthylmethyl group fits into a hydrophobic pocket within the active site. nih.gov This binding mode effectively blocks access for the natural substrate, glutamate, and stabilizes a conformation of the enzyme that is catalytically inactive. The binding of this analogue induces disorder in a loop region near the active site, further preventing catalysis. nih.gov This mechanism, where a substrate analogue binds tightly to the active site without being turned over, is a common principle for competitive inhibition and is applicable to how methylglutamic acid analogues function.

Stereoselective Incorporation into Nonribosomal Peptides

This compound is a nonproteinogenic amino acid found in several important lipopeptide antibiotics, such as daptomycin (B549167) and calcium-dependent antibiotic (CDA). nih.govresearchgate.net Its incorporation is a highly controlled process managed by the specific machinery of nonribosomal peptide synthetases (NRPSs).

Specificity of Nonribosomal Peptide Synthetase (NRPS) A-domains for (2S,3R)-3-Methylglutamic Acid in Daptomycin Biosynthesis

The biosynthesis of complex peptides like daptomycin occurs on large, multienzyme NRPS assembly lines. acs.orgnih.gov The selection and activation of each amino acid building block is the responsibility of a specific adenylation (A) domain within an NRPS module. acs.orgbiorxiv.org The A-domain responsible for incorporating 3-methylglutamic acid (3-MeGlu) exhibits remarkable stereospecificity.

Studies on the biosynthesis of both CDA and daptomycin have confirmed that only the (2S,3R)-configured stereoisomer of 3-MeGlu is incorporated into the final peptide chain. nih.govresearchgate.net This specificity resides in the A-domain of the corresponding NRPS module (module 10 in the CDA synthetase). nih.gov Gene deletion experiments, where the methyltransferase responsible for creating the 3-MeGlu precursor was knocked out, resulted in the production of lipopeptides containing only glutamate at that position. nih.gov When synthetic 3-MeGlu was supplied to these mutant strains, production of the correct lipopeptide was restored only by feeding (2S,3R)-3-MeGlu, not the (2S,3S) isomer. nih.gov This demonstrates that the A-domain acts as a strict gatekeeper, specifically recognizing and activating the (2S,3R) form for subsequent peptide bond formation. The presence of this specific isomer is critical for the biological activity of daptomycin. researchgate.net

Enzymatic Methylation and Transamination Steps in NRPS Pathways

The (2S,3R)-3-methylglutamic acid destined for NRPS incorporation is not typically found in primary metabolism but is synthesized by a dedicated two-step enzymatic pathway. nih.govnih.gov This process occurs before the amino acid is loaded onto the NRPS assembly line.

The first step is the methylation of a common metabolic precursor, α-ketoglutarate. nih.gov This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov In the biosynthetic gene clusters for daptomycin, CDA, and A54145, these enzymes are known as DptI, GlmT, and LptI, respectively. researchgate.netnih.gov These enzymes stereospecifically add a methyl group to α-ketoglutarate, producing (3R)-methyl-2-oxoglutarate. nih.govnih.gov

The second step is a transamination reaction. The (3R)-methyl-2-oxoglutarate intermediate is converted into the final (2S,3R)-3-methylglutamic acid by a transaminase. nih.gov Studies have identified that a branched-chain amino acid transaminase, such as IlvE in Streptomyces coelicolor, efficiently catalyzes this transformation. nih.gov This two-step conversion ensures a controlled supply of the specific stereoisomer required by the NRPS A-domain for the biosynthesis of these complex antibiotics. nih.govnih.gov

Table 2: Key Enzymes in the Biosynthesis of (2S,3R)-3-Methylglutamic Acid

Step Enzyme Class Specific Enzyme Example Substrate Product
1. Methylation SAM-dependent Methyltransferase GlmT, DptI, LptI researchgate.netnih.gov α-Ketoglutarate (3R)-Methyl-2-oxoglutarate nih.govnih.gov
2. Transamination Branched-chain Amino Acid Transaminase IlvE nih.gov (3R)-Methyl-2-oxoglutarate (2S,3R)-3-Methylglutamic acid nih.gov

Molecular Mechanisms of 3 Methylglutamic Acid Interactions with Transporters and Receptors

Differential Interaction of 3-Methylglutamic Acid Isomers with Excitatory Amino Acid Transporters (EAATs)

The stereochemistry of 3-methylglutamic acid plays a critical role in its interaction with excitatory amino acid transporters (EAATs), dictating both affinity and functional activity. The threo and erythro isomers exhibit distinct profiles in their engagement with various EAAT subtypes.

Affinity and Inhibition Profiles of threo-3-Methylglutamic Acid for EAAT2 and EAAT4

Threo-3-methylglutamic acid (T3MG) has been identified as a potent and selective inhibitor of EAAT2 and EAAT4. medchemexpress.combiocrick.commedchemexpress.comscbt.com Studies using Xenopus oocytes expressing individual EAAT subtypes have demonstrated that T3MG effectively blocks glutamate (B1630785) transport mediated by EAAT2 and EAAT4, while showing significantly weaker inhibitory effects on EAAT1 and EAAT3. biocrick.com

The inhibitory constants (IC₅₀) highlight this selectivity. For instance, the IC₅₀ values for (±)-threo-3-Methylglutamic acid are reported to be 90 µM for EAAT2 and 109 µM for EAAT4, compared to 1600 µM for EAAT1 and 1080 µM for EAAT3. biocrick.com This demonstrates a clear preference for EAAT2 and EAAT4. Further research has shown that T3MG competitively inhibits the uptake of D-[³H]-aspartate in cortical and cerebellar synaptosomes, which is consistent with its inhibitory action on the EAAT2 and EAAT4 subtypes. biocrick.com The stereochemistry at the 3-position is crucial, as the threo isomers are markedly more active as inhibitors than the erythro isomers. nih.gov

CompoundEAAT SubtypeIC₅₀ (µM)
(±)-threo-3-Methylglutamic acidEAAT11600
EAAT290
EAAT31080
EAAT4109

Comparative Analysis of erythro-3-Methylglutamic Acid Interactions with EAAT Subtypes

In contrast to the threo isomer, this compound (E3MG) is largely inactive at EAAT1 and EAAT2. nih.govscispace.com Studies have shown that the erythro isomer does not inhibit glutamate transport through these subtypes. nih.gov This highlights the stringent stereochemical requirements of the binding pocket of these transporters. The differential activity between the threo and erythro isomers underscores the importance of the specific orientation of the methyl group at the 3-position for effective binding and inhibition of EAATs. nih.gov While threo-3-methylglutamic acid is a recognized inhibitor, particularly for EAAT2, its erythro counterpart does not share this inhibitory profile. nih.gov

Investigation of Substrate-like Currents and Transport Dynamics

An interesting aspect of the interaction of threo-3-methylglutamic acid with EAATs is the induction of substrate-like currents in EAAT4, but not in EAAT2. biocrick.com Despite acting as an inhibitor of glutamate uptake, T3MG can elicit currents in oocytes expressing EAAT4, a characteristic typically associated with transported substrates. biocrick.com However, T3MG does not appear to be a substrate itself, as it is unable to cause the heteroexchange of preloaded D-[³H]-aspartate in cerebellar synaptosomes. biocrick.com This suggests a complex interaction where the compound can bind and induce a conformational change leading to an ionic current without being translocated across the membrane. This dual function as an inhibitor that also gates the uncoupled anion conductance makes T3MG a valuable tool for dissecting the complex mechanisms of EAAT4 function. rupress.org

Functional Characterization at Ionotropic and Metabotropic Glutamate Receptors

The isomers of 3-methylglutamic acid also display distinct activities at ionotropic and metabotropic glutamate receptors, further highlighting the role of stereochemistry in determining their pharmacological profiles.

Assessment of Agonist and Antagonist Properties for Erythro- and Threo-3-Methylglutamic Acid

(±)-threo-3-Methylglutamic acid is generally characterized as a poor agonist at ionotropic glutamate receptors. medchemexpress.combiocrick.com In cultured hippocampal neurons, significant concentrations (greater than 100 µM) of T3MG are required to elicit noticeable currents mediated by NMDA receptors. This indicates a low potency as an agonist at this receptor subtype.

Comparative Studies with Related Methylglutamic Acid Analogues (e.g., 4-Methylglutamic Acid) on Kainate Receptors

To understand the structure-activity relationships of methylated glutamates, it is informative to compare the 3-methyl derivatives with analogues methylated at other positions. (2S,4R)-4-methylglutamic acid (SYM 2081) is a potent and highly selective agonist at kainate receptors, particularly those containing GluR5 and GluR6 subunits. nih.govnih.gov It demonstrates high affinity for both GluR5 and GluR6. nih.gov In contrast, methylglutamates with the methyl group at the 2 or 3-position are reported to be inactive at kainate receptors, emphasizing that the position of the methyl group is a critical determinant of agonist activity. nih.gov The (2S,4R) stereoisomer of 4-methylglutamic acid is the most potent agonist among its stereoisomers. nih.gov These findings, when contrasted with the weak activity of threo-3-methylglutamic acid at ionotropic receptors, illustrate the high degree of structural specificity required for potent activation of different glutamate receptor subtypes.

CompoundReceptor SubtypeActivityEC₅₀ (µM)
(2S,4R)-4-Methylglutamic acid (SYM 2081)GluR5Potent Agonist0.12 ± 0.02
GluR6Potent Agonist0.23 ± 0.01
AMPA (GluR1)Weak Agonist132 ± 44
AMPA (GluR3)Weak Agonist453 ± 57
(±)-threo-3-Methylglutamic acidNMDAWeak Agonist>100

Advanced Synthetic Methodologies for Stereoisomers of 3 Methylglutamic Acid

Stereoselective and Enantioselective Total Synthesis of Erythro- and Threo-3-Methylglutamic Acid

The total synthesis of the four stereoisomers of 3-methylglutamic acid presents a significant challenge due to the presence of two stereocenters. Modern synthetic strategies focus on achieving high levels of both diastereoselectivity (controlling the relative stereochemistry between the two centers) and enantioselectivity (controlling the absolute stereochemistry of each center).

A key step in the synthesis of 3-methylglutamic acid is the formation of the carbon-carbon bond at the C3 position. The Michael 1,4-addition reaction is a widely employed strategy for this purpose. The diastereoselectivity of this addition is crucial for establishing the desired erythro or threo configuration.

One highly efficient method involves the 1,4-addition of lithium organocuprates to a chiral α,β-unsaturated ester derived from serine, known as a Garner's enoate. researchgate.net Specifically, a 6-step enantioselective synthesis for (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant (2S,3R)-3-methylglutamate (erythro isomer), has been reported using an Fmoc-protected Garner's enoate. researchgate.net The reaction's success hinges on optimized conditions that prevent decomposition, leading to highly diastereoselective additions. researchgate.net The use of different lithium dialkyl/dialkenylcuprates allows for the introduction of various substituents at the 3-position with excellent stereocontrol, typically achieving a diastereomeric ratio greater than 20:1. researchgate.net

Organocuprate ReagentProduct Yield (%)Diastereomeric Ratio (dr)
Lithium Diethylcuprate99%>20:1
Lithium Divinylcuprate76%>20:1
Lithium Di-n-butylcuprate94%>20:1

Table 1: Results of the diastereoselective 1,4-addition of various lithium organocuprates to Fmoc Garner's enoate, demonstrating high yields and excellent stereocontrol in forming the (2S,3R) configuration. Data sourced from Moreira and Taylor (2020). researchgate.net

To achieve enantioselectivity, chemists employ chiral auxiliaries or asymmetric catalysts. Chiral auxiliaries are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comnih.gov

A prominent example is the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. researchgate.netresearchgate.net These complexes act as chiral nucleophilic glycine equivalents. For instance, the Michael addition of a chiral Ni(II) complex to crotonates serves as a general method for preparing 3-substituted glutamic acid derivatives. researchgate.net Specifically, a chlorinated Ni(II) complex was successfully used in the synthesis of (2S, 3S)-3-methylglutamine, a key component of cytotoxic marine peptides. researchgate.net The chiral ligand on the nickel complex effectively controls the facial selectivity of the reaction, leading to high diastereoselectivity and enantioselectivity. researchgate.net

Asymmetric catalysis offers an alternative where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. In the synthesis of 3-methylglutamic acid derivatives, chiral calcium catalysts have been utilized. mdpi.com For example, the reaction between N-(tert-butylphenylmethylene)glycine tert-butyl ester and methyl crotonate in the presence of a chiral calcium complex yields protected (2R,3R)-3-methylglutamic acid (threo isomer). mdpi.com

MethodChiral SourceKey ReagentsStereochemical Outcome
Chiral AuxiliaryFmoc-Garner's Aldehyde (from Serine)Lithium Diethylcuprate(2S,3R)-3-Methylglutamate (erythro)
Chiral AuxiliaryNi(II) Complex of Glycine Schiff BaseMichael Acceptors (e.g., Crotonates)(2S, 3S)-3-Methylglutamine (threo)
Asymmetric CatalysisChiral Calcium ComplexN-(tert-butylphenylmethylene)glycine tert-butyl ester, Methyl Crotonate(2R,3R)-3-Methylglutamic acid (threo)

Table 2: Summary of selected chiral auxiliary and asymmetric catalysis strategies for the synthesis of 3-methylglutamic acid stereoisomers.

Preparation of Isotopically Labeled 3-Methylglutamic Acid for Metabolic and Mechanistic Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and elucidating reaction mechanisms. The synthesis of stable isotope-labeled 3-methylglutamic acid allows researchers to track its metabolic fate and interactions within biological systems without the use of radioactive materials.

A method for preparing isotopically enriched (2R,3R)-3-methylglutamic acid involves the asymmetric Michael addition using a chiral calcium catalyst. mdpi.com By using isotopically labeled starting materials, such as ¹³C-labeled methyl crotonate or ¹⁵N-labeled glycine derivatives, the labels can be incorporated at specific positions within the final molecule. The reaction of N-(tert-butylphenylmethylene)glycine tert-butyl ester with labeled methyl crotonate provides a direct route to the corresponding labeled 3-methylglutamic acid derivative. mdpi.comuniversiteitleiden.nl

Another strategy involves the "head-to-tail" conversion of stereoarray isotope-labeled (SAIL) glutamic acid. researchgate.net While this has been demonstrated for synthesizing labeled lysine (B10760008) from glutamic acid, similar principles of chemical transformation can be applied to convert readily available labeled glutamic acid into its 3-methyl derivative, preserving the isotopic labels. researchgate.netresearchgate.net

Chemoenzymatic Synthesis Strategies for Specific Stereoisomers

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled stereospecificity of enzymes. This approach is particularly powerful for producing optically pure amino acids.

The biosynthesis of (2S,3R)-3-methylglutamate in certain nonribosomal lipopeptides has been elucidated, providing a blueprint for a chemoenzymatic route. nih.gov This natural pathway involves two key enzymatic steps. First, a methyltransferase enzyme, GlmT, catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of α-ketoglutarate to produce (3R)-methyl-2-oxoglutarate. Subsequently, a transaminase enzyme converts this keto-acid into the final (2S,3R)-3-methylglutamic acid. nih.gov This enzymatic cascade ensures perfect control over both stereocenters.

Furthermore, branched-chain aminotransferases (BCATs), such as the one from Escherichia coli (eBCAT), have shown broad substrate specificity and can be used to synthesize various L-glutamic acid analogues. researchgate.netacs.org By providing a chemically synthesized 3-methyl-2-oxoglutaric acid precursor to the enzyme, the stereospecific transamination step can be used to generate the corresponding L-amino acid stereoselectively. researchgate.net

Analytical Techniques for Research Quantification and Biological Characterization

Development and Validation of High-Resolution Chromatographic Methods for 3-Methylglutamic Acid Isomers in Complex Biological Matrices

The structural similarity between the stereoisomers of 3-methylglutamic acid, including erythro and threo forms, presents a significant analytical challenge. High-resolution chromatographic methods are essential for their accurate separation and quantification in complex biological matrices such as urine, plasma, and cerebrospinal fluid. nih.govresearchgate.net

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of 3-methylglutamic acid. researchgate.net Due to the polar nature of amino acids, derivatization is a necessary step to increase their volatility for GC analysis. A common approach involves silylation, where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net For instance, derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) has been successfully used for the GC-MS analysis of amino acids. Chiral stationary phases, such as those based on cyclodextrins, can be employed to achieve the separation of stereoisomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of amino acid isomers. sigmaaldrich.comnih.gov Chiral HPLC methods can be categorized into direct and indirect approaches.

Direct methods utilize a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com Crown-ether based CSPs are also well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com

Indirect methods involve pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as a reversed-phase C18 column. mdpi.comresearchgate.net This approach can be advantageous as it often provides robust and reproducible separations.

The validation of these chromatographic methods is critical to ensure their accuracy and reliability. This typically involves assessing parameters such as linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, and selectivity. The use of isotopically labeled internal standards is highly recommended for quantitative analysis, as it can correct for variations in sample preparation and instrument response. nih.gov

Below is an interactive data table summarizing various chromatographic conditions used for the analysis of related compounds, which can be adapted for erythro-3-methylglutamic acid.

Application of Mass Spectrometry-Based Approaches for Sensitive Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and unambiguous identification of this compound in biological samples. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful platform for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) has been widely used for the analysis of organic acids, including 3-methylglutaconic acid, a related compound. nih.govresearchgate.net After derivatization, the analyte is separated by GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum contains a characteristic fragmentation pattern that can be used for identification. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of many small molecules in complex matrices due to its high sensitivity, specificity, and throughput. waters.combiotage.com In a typical LC-MS/MS workflow, the analyte is separated by HPLC and then ionized, commonly by electrospray ionization (ESI). The precursor ion corresponding to the analyte of interest is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is ideal for quantification.

The development of an LC-MS/MS method for this compound would involve optimizing several parameters, including:

Chromatographic conditions to achieve separation from isomers and other interfering compounds.

Ionization source parameters (e.g., spray voltage, gas temperatures) to maximize the signal of the precursor ion.

Collision energy to generate characteristic and abundant product ions for MRM transitions.

Untargeted metabolomics profiling using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, can also be a valuable tool for identifying elevated levels of 3-methylglutaconic acid and potentially its isomers in patients with metabolic disorders. elsevierpure.com

An interactive data table summarizing key MS parameters for the analysis of related amino acids is presented below.

Biochemical and Biophysical Assays for Quantifying Enzyme Activity and Ligand-Receptor/Transporter Interactions

To understand the biological function of this compound, it is crucial to study its interactions with enzymes, receptors, and transporters. A variety of biochemical and biophysical assays can be employed for this purpose.

Enzyme Activity Assays are used to determine if this compound can act as a substrate or inhibitor of a particular enzyme. wikipedia.org These assays typically measure the rate of product formation or substrate depletion over time. teachmephysiology.com The kinetic parameters of the interaction, such as the Michaelis constant (Km) and the maximum velocity (Vmax) for a substrate, or the inhibition constant (Ki) for an inhibitor, can be determined by varying the concentration of the compound and measuring the effect on the reaction rate. teachmephysiology.com

Ligand-Receptor/Transporter Binding Assays are used to characterize the interaction of this compound with its target proteins. Radioligand binding assays are a classic approach where a radiolabeled form of the compound is used to measure its binding to a receptor or transporter preparation. The affinity (Kd) and density (Bmax) of binding sites can be determined from these experiments. Competition binding assays, where the ability of unlabeled this compound to displace a known radioligand is measured, can also be used to determine its binding affinity.

Functional Assays provide information on the downstream effects of the interaction between this compound and its target. For example, if it interacts with an excitatory amino acid transporter (EAAT), its effect on glutamate (B1630785) uptake can be measured using radiolabeled glutamate or a fluorescent glutamate sensor. nih.gov In systems where the transporter is expressed in a cell type that can be monitored electrophysiologically, such as Xenopus oocytes, the currents associated with substrate transport can be measured. nih.gov

Microdialysis and In Vitro System Applications for Dynamic Studies

Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurotransmitters and other small molecules in specific brain regions of freely moving animals. news-medical.netnih.govspringernature.comnih.gov A microdialysis probe, which consists of a semi-permeable membrane, is implanted into the brain region of interest. A physiological solution is slowly perfused through the probe, and molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis, typically by HPLC or LC-MS/MS. news-medical.netamuzainc.com This technique can be used to study the dynamic changes in this compound levels in response to various physiological or pharmacological stimuli.

In Vitro Systems , such as isolated brain slices, primary neuronal cultures, or cell lines expressing specific transporters or receptors, provide a more controlled environment for studying the cellular and molecular mechanisms of this compound. These systems can be used to investigate its transport kinetics, metabolic fate, and effects on neuronal activity. For example, uptake studies using radiolabeled this compound in cultured cells can be used to identify the specific transporters involved in its cellular uptake.

Conclusion and Future Research Directions

Unresolved Questions in the Biosynthesis and Metabolism of Erythro-3-Methylglutamic Acid

A primary area of uncertainty lies in the precise biosynthetic pathways that lead to the formation of this compound. While its connection to leucine (B10760876) catabolism is established, the specific enzymatic steps and regulatory mechanisms governing the stereospecific synthesis of the erythro isomer are not fully elucidated. In conditions like 3-methylglutaconic aciduria, caused by a deficiency of 3-methylglutaconyl-CoA hydratase, an accumulation of 3-methylglutaconyl-CoA occurs. wikipedia.orgnih.gov This accumulation leads to increased levels of 3-methylglutaconic acid and its derivatives in urine. nih.govmdpi.com However, the exact enzymatic processes that lead to the formation of the different isomers of 3-methylglutamic acid under these pathological conditions are not well understood. It is known that 3-methylglutaconyl-CoA is formed as the trans diastereomer in leucine metabolism. nih.gov The spontaneous isomerization of trans-3-methylglutaconic acid can occur, which may contribute to the presence of different isomers. nih.gov

Key unresolved questions include:

Stereospecific Enzymology: What specific enzymes are responsible for the generation of the erythro isomer of 3-methylglutamic acid from intermediates of leucine metabolism? Do alternate or undiscovered pathways contribute to its formation, particularly in states of metabolic stress or disease?

Metabolic Fate: Beyond its excretion, what is the complete metabolic fate of this compound within the cell? Are there specific catabolic enzymes that process this isomer, and if so, what are the resulting products and their physiological significance?

Regulatory Control: How are the biosynthetic and metabolic pathways of 3-methylglutamic acid isomers regulated at the genetic and enzymatic levels? Understanding this regulation is crucial for comprehending how its homeostasis is maintained in health and disrupted in disease.

Opportunities for Deeper Mechanistic Elucidation of Enzyme and Transporter Interactions

The interaction of this compound with various enzymes and transporters is a critical area for future investigation. The threo isomer of 3-methylglutamic acid has been shown to interact with excitatory amino acid transporters (EAATs), acting as an inhibitor of EAAT2 and EAAT4. nih.gov This suggests that different isomers of 3-methylglutamic acid may have distinct interactions with cellular machinery. The broader family of solute carrier (SLC) transporters, which includes numerous amino acid transporters, represents a large and diverse group of proteins that could potentially interact with 3-methylglutamic acid isomers. nih.govbris.ac.uk

Future research should focus on:

Enzyme Kinetics and Specificity: Detailed kinetic studies are needed to characterize the interactions between enzymes of the leucine degradation pathway and the various stereoisomers of 3-methylglutamic acid and its precursors. This will help to clarify the substrate specificity and potential inhibitory effects of these molecules.

Transporter Selectivity: A systematic investigation of various amino acid transporters is required to identify which ones are responsible for the cellular uptake, efflux, and compartmentalization of this compound. Understanding transporter selectivity is key to deciphering its tissue-specific roles and accumulation patterns. researchgate.netresearchgate.net

Structural Biology: Elucidating the three-dimensional structures of enzymes and transporters in complex with this compound will provide invaluable insights into the molecular basis of their interaction and specificity.

Potential for Identifying Novel Biological Roles and Pathways Involving 3-Methylglutamic Acid Isomers

While often viewed as a byproduct of disrupted leucine metabolism, there is potential for this compound and its isomers to have undiscovered biological roles. Non-proteinogenic amino acids are known to participate in a wide range of biological processes, from serving as metabolic intermediates to acting as signaling molecules. nih.govacs.orgfrontiersin.org For instance, the N-methylglutamate pathway is involved in the utilization of methylamine in some bacteria and involves novel amino acid derivatives. nih.gov

Areas for exploration include:

Signaling and Regulation: Could this compound or its derivatives act as signaling molecules, modulating the activity of receptors or enzymes in a manner similar to other amino acid-derived metabolites like glutamate (B1630785)? nvlvet.com.uamdpi.com

Beyond Leucine Metabolism: Are there other metabolic pathways, independent of leucine degradation, that produce or utilize 3-methylglutamic acid isomers? The existence of such pathways in other organisms suggests this possibility. nih.gov

Comparative Metabolomics: Examining the presence and concentration of 3-methylglutamic acid isomers across different species and under various physiological conditions could provide clues to their potential functions.

Emerging Technologies for Advancing Research on Complex Non-Proteinogenic Amino Acids

The study of non-proteinogenic amino acids like this compound is often hampered by analytical challenges, particularly the need to distinguish between closely related isomers. nih.gov The majority of human metabolites share their molecular mass with at least one other metabolite, making identification by mass alone insufficient. nih.gov

Advanced analytical techniques are crucial for overcoming these hurdles:

High-Resolution Mass Spectrometry (HRMS): Coupled with advanced separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), HRMS can provide accurate mass measurements to aid in the identification and quantification of different isomers. jianhaidulab.com

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomeric and isobaric metabolites. epfl.chacs.orgresearchgate.net

Advanced NMR Spectroscopy: Cryogenic NMR spectroscopy can provide highly structured fingerprints for the unambiguous identification of molecular structures, including the stereochemistry of complex molecules. epfl.chacs.org

Engineered Biosensors: The development of cell-free protein synthesis assays and other engineered biosensors could provide rapid and sensitive methods for the detection and quantification of specific non-proteinogenic amino acids. nih.govacs.org

The application of these technologies will be instrumental in addressing the unresolved questions surrounding the biosynthesis, metabolism, and biological roles of this compound, ultimately leading to a more complete understanding of its significance in human health and disease.

Q & A

Q. Table 1: Common Analytical Techniques for this compound

Technique Application Key Parameters
Chiral HPLCIsomer separationColumn type (e.g., Chiralpak IA), mobile phase pH
NMR SpectroscopyStereochemical confirmation¹H-¹H coupling constants, NOE correlations
HRMSMolecular weight validationMass accuracy (< 3 ppm), isotopic pattern

Q. Table 2: Critical Variables in Metabolic Assays

Variable Impact on Results Mitigation Strategy
Cell line variabilityEnzyme expression levelsUse isogenic cell lines or gene-editing
Buffer compositionSolubility and stabilityStandardize to physiological ionic strength
TemperatureReaction kineticsUse thermostated equipment (±0.5°C tolerance)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.